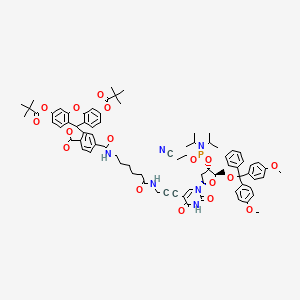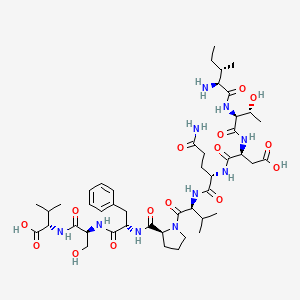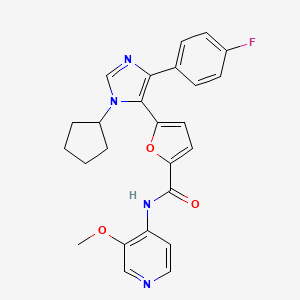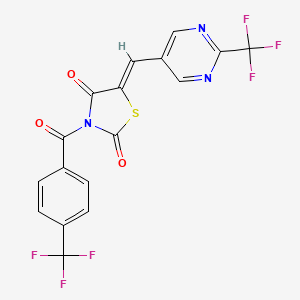
Antitubercular agent-45
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitubercular Agent-45 is a synthetic compound designed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that target various biochemical pathways in the bacterium to inhibit its growth and proliferation. The development of this compound is particularly significant due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antitubercular Agent-45 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of a substituted benzaldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired triazole ring structure. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and solvent choice are carefully controlled. The use of automated systems and real-time monitoring helps in maintaining consistency and quality during large-scale production.
化学反応の分析
Types of Reactions: Antitubercular Agent-45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents onto the triazole ring, enhancing the compound’s activity or modifying its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, each with potentially different biological activities.
科学的研究の応用
Antitubercular Agent-45 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triazole derivatives.
Biology: The compound is used in studies investigating the mechanisms of drug resistance in Mycobacterium tuberculosis.
Medicine: this compound is evaluated for its efficacy in treating tuberculosis, especially in cases involving drug-resistant strains.
Industry: The compound is explored for its potential use in developing new antitubercular drugs and formulations.
作用機序
Antitubercular Agent-45 exerts its effects by targeting specific enzymes and pathways in Mycobacterium tuberculosis. The compound inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall. By binding to the active site of the enzyme involved in mycolic acid synthesis, this compound disrupts the cell wall integrity, leading to bacterial cell death. Additionally, the compound may interfere with the transcription and translation processes, further inhibiting bacterial growth.
類似化合物との比較
Isoniazid: A first-line antitubercular drug that also targets mycolic acid synthesis.
Rifampicin: Inhibits bacterial RNA polymerase, preventing transcription.
Ethambutol: Disrupts cell wall synthesis by inhibiting arabinosyl transferases.
Pyrazinamide: Disrupts membrane potential and interferes with energy production in the bacterium.
Uniqueness of Antitubercular Agent-45: this compound is unique due to its specific mechanism of action and its ability to overcome resistance mechanisms that affect other antitubercular drugs. Its triazole structure allows for modifications that can enhance its efficacy and reduce potential side effects. Additionally, the compound’s ability to target multiple pathways within the bacterium makes it a promising candidate for combination therapy with other antitubercular agents.
特性
分子式 |
C17H7F6N3O3S |
|---|---|
分子量 |
447.3 g/mol |
IUPAC名 |
(5Z)-3-[4-(trifluoromethyl)benzoyl]-5-[[2-(trifluoromethyl)pyrimidin-5-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H7F6N3O3S/c18-16(19,20)10-3-1-9(2-4-10)12(27)26-13(28)11(30-15(26)29)5-8-6-24-14(25-7-8)17(21,22)23/h1-7H/b11-5- |
InChIキー |
XEPYWBFWBYEFPK-WZUFQYTHSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)/C(=C/C3=CN=C(N=C3)C(F)(F)F)/SC2=O)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=CC3=CN=C(N=C3)C(F)(F)F)SC2=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
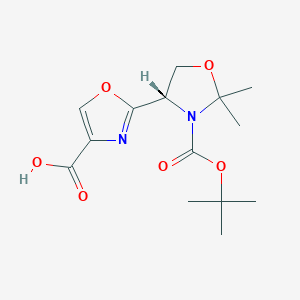
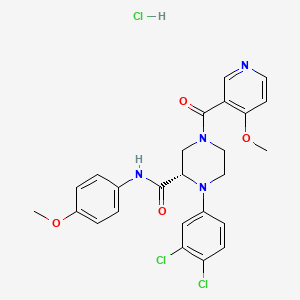
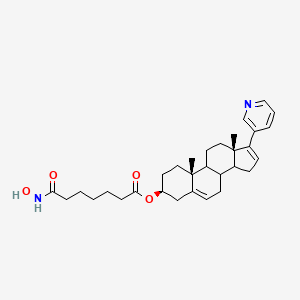
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
